ethyl 7-amino-6-cyano-4-oxo-3-(4-pyridinyl)-8-(4-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate
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Overview
Description
Ethyl 7-amino-6-cyano-4-oxo-3-(4-pyridinyl)-8-(4-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, oxo, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-6-cyano-4-oxo-3-(4-pyridinyl)-8-(4-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This method allows for the formation of the pyrrolo[2,1-c][1,4]thiazine core structure with the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-6-cyano-4-oxo-3-(4-pyridinyl)-8-(4-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce cyano groups to amines.
Substitution: The amino and pyridinyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 7-amino-6-cyano-4-oxo-3-(4-pyridinyl)-8-(4-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways in diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ethyl 7-amino-6-cyano-4-oxo-3-(4-pyridinyl)-8-(4-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Ethyl 7-amino-6-cyano-4-oxo-3-(4-pyridinyl)-8-(4-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in pharmaceutical chemistry for their biological activity.
Substituted Imidazoles: These heterocycles are key components in various functional molecules and have applications in everyday products.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields.
Properties
IUPAC Name |
ethyl (8E)-7-amino-6-cyano-4-oxo-3-pyridin-4-yl-8-(pyridin-4-ylmethylidene)pyrrolo[2,1-c][1,4]thiazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S/c1-2-30-22(29)20-18-15(11-13-3-7-25-8-4-13)17(24)16(12-23)27(18)21(28)19(31-20)14-5-9-26-10-6-14/h3-11,19H,2,24H2,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIFIFKKBBFKRT-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC3=CC=NC=C3)C(=C(N2C(=O)C(S1)C4=CC=NC=C4)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2/C(=C/C3=CC=NC=C3)/C(=C(N2C(=O)C(S1)C4=CC=NC=C4)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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